molecular formula C20H19NO2 B8290401 1'-Benzoylspiro[indan-2,4'-piperidin]-1-one

1'-Benzoylspiro[indan-2,4'-piperidin]-1-one

Cat. No. B8290401
M. Wt: 305.4 g/mol
InChI Key: AKGOVCZEXSSJHQ-UHFFFAOYSA-N
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Patent
US05633247

Procedure details

A solution of 6.14 g (19.0 mmoles) 1-benzoyl-4-(phenylmethyl)-4-piperidinecarboxylic acid in 61 ml concentrated sulfuzic acid was stirred 18 hours at room temperature to give a deep red solution. The solution was carefully diluted with ice-bath cooling with 300 ml H2O and extracted with 3×300 ml ethyl acetate. The extract was washed with 25 ml water and brine, dried, and the solvent wam removed in vacuo to give a white foam. The foam was stirred under ether and filtered off to give 3.61 g (62%) product, m.p. 149°-154° C. 1H NMR (deuteriochloroform): δ1.50 (m, 2H), 2.00 (m, 2H), 3.12 (m, 2H), 3.25 (d of d of d, 2H), 3.90 (d, 1H), 4.62 (m, 1H), 7.43 (m, 7H), 7.63 (d of d, 1H), 7.79 (d, 1H).
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][C:12]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)([C:15](O)=[O:16])[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O>[C:1]([N:9]1[CH2:14][CH2:13][C:12]2([CH2:18][C:19]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:15]2=[O:16])[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)(C(=O)O)CC1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a deep red solution
ADDITION
Type
ADDITION
Details
The solution was carefully diluted with ice-bath
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×300 ml ethyl acetate
WASH
Type
WASH
Details
The extract was washed with 25 ml water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent wam removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white foam
STIRRING
Type
STIRRING
Details
The foam was stirred under ether
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCC2(CC1)C(C1=CC=CC=C1C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.61 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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